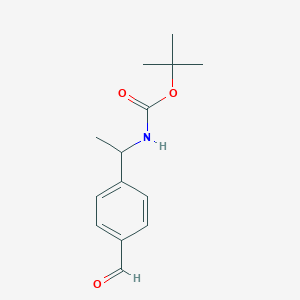

Tert-butyl (1-(4-formylphenyl)ethyl)carbamate

Description

Tert-butyl (1-(4-formylphenyl)ethyl)carbamate (CAS: 1018548-93-0) is a carbamate derivative featuring a tert-butyl-protected amine group linked to a 4-formylphenyl-substituted ethyl chain. This compound is structurally characterized by its aromatic aldehyde group (formyl) at the para position of the phenyl ring, which enhances its reactivity and utility in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

tert-butyl N-[1-(4-formylphenyl)ethyl]carbamate |

InChI |

InChI=1S/C14H19NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-11(9-16)6-8-12/h5-10H,1-4H3,(H,15,17) |

InChI Key |

QJRGKGZVTLHEAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound commonly involves two main steps:

Step 1: Carbamate Protection of the Amine Precursor

The starting material is typically 1-(4-formylphenyl)ethylamine or its derivatives. The amine group is protected by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine, usually in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM). This step forms the tert-butyl carbamate protecting group, yielding the Boc-protected amine.

Step 2: Oxidation (if starting from hydroxymethyl precursors)

When starting from tert-butyl N-[(S)-1-(4-hydroxymethyl)phenyl]ethylcarbamate, oxidation to the aldehyde (formyl) group is performed using manganese(IV) oxide as the oxidizing agent in dichloromethane at mild temperatures (10–35°C). The reaction typically completes within 1.5 hours, providing high yields (~92%) of the desired aldehyde carbamate derivative.

Detailed Procedure

| Step | Reagents & Conditions | Notes | Yield |

|---|---|---|---|

| Carbamate Protection | 1-(4-formylphenyl)ethylamine, di-tert-butyl dicarbonate (1.2 equiv), triethylamine, anhydrous THF/DCM, nitrogen atmosphere, 12–24 h | Reaction progress monitored by TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate). Purification by silica gel column chromatography using hexane/ethyl acetate gradient. | 85–92% |

| Oxidation (if applicable) | tert-butyl N-[(S)-1-(4-hydroxymethyl)phenyl]ethylcarbamate, manganese(IV) oxide, DCM, 10–35°C, 1.5 h | Reaction monitored by TLC. Product isolated by filtration and solvent removal. | ~92% |

Alternative Synthetic Routes and Related Methods

Carbamate Formation via Carbamic Acid Derivatives

Another reported approach involves reacting carbamic acid derivatives with appropriate amines or alcohols under inert atmospheres (e.g., nitrogen). This method emphasizes:

- Use of anhydrous conditions to prevent hydrolysis.

- Purification by column chromatography.

- Monitoring by TLC, NMR, and HRMS to ensure product quality.

Protection of Amines Using Boc Anhydride

A related synthetic strategy from analogous carbamate derivatives involves:

- Reacting aromatic amines with Boc anhydride (di-tert-butyl dicarbonate) in the presence of triethylamine at low temperatures (0°C) in dichloromethane.

- Stirring at room temperature to complete the reaction.

- Workup by aqueous extraction, drying, and purification by column chromatography.

This method has been successfully applied to various substituted aromatic amines and is adaptable for this compound synthesis.

Purification and Characterization

Purification Techniques

- Column Chromatography: Silica gel columns with hexane/ethyl acetate gradients (typically 8:1 to 3:1 v/v) are used to isolate the pure carbamate.

- Crystallization: Normal hexane/ethyl acetate mixtures can be employed for crystallization to improve purity, especially at scale.

Characterization Methods

| Technique | Purpose | Key Observations |

|---|---|---|

| Thin Layer Chromatography (TLC) | Monitoring reaction progress | Rf ~0.5 in 3:1 hexane:ethyl acetate |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Disappearance of amine protons (δ 1.5–2.0 ppm); characteristic carbamate and aldehyde signals |

| Infrared (IR) Spectroscopy | Functional group identification | C=O stretch for Boc (~1700 cm⁻¹); aldehyde C=O (~1720 cm⁻¹) |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion [M+H]⁺ at 263.15 g/mol (C₁₅H₂₁NO₃) |

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Carbamate Protection | 1-(4-formylphenyl)ethylamine | Di-tert-butyl dicarbonate, triethylamine | Anhydrous THF/DCM | 12–24 h, N₂ atmosphere | 85–92% | TLC monitoring; column chromatography |

| Oxidation of Hydroxymethyl Carbamate | tert-butyl N-[(S)-1-(4-hydroxymethyl)phenyl]ethylcarbamate | Manganese(IV) oxide | DCM | 10–35°C, 1.5 h | ~92% | Mild oxidation; filtration workup |

| Carbamic Acid Derivative Reaction | Carbamic acid derivatives + amines | Base (e.g., triethylamine) | Anhydrous solvents | Inert atmosphere | Variable | Requires purification by chromatography |

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be further oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Manganese(IV) oxide in dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

Oxidation: (S)-tert-Butyl (1-(4-carboxyphenyl)ethyl)carbamate.

Reduction: (S)-tert-Butyl (1-(4-hydroxymethylphenyl)ethyl)carbamate.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

(S)-tert-butyl (1-(4-formylphenyl)ethyl)carbamate is a chiral compound with potential applications in medicinal chemistry, particularly in drug development, where chirality is crucial for pharmacodynamics and pharmacokinetics. It has a molecular weight of 249.31 g/mol and features a tert-butyl group, a formylphenyl moiety, and an ethyl carbamate structure. The (S)-configuration is crucial for its biological activity and interaction with specific biological targets.

Potential Applications

- (S)-tert-butyl (1-(4-formylphenyl)ethyl)carbamate in Medicinal Chemistry The compound is used in drug development. Compounds with similar structures have exhibited anti-inflammatory and anticancer activities. The presence of the formyl group allows aldehydes to participate in biochemical interactions, potentially influencing metabolic pathways.

- Synthesis The primary synthesis method involves the oxidation of an intermediate compound (tert-butyl N-[(1S)-1-(4-hydroxymethyl)phenyl]ethyl carbamate).

-

Comparison with Similar Compounds (S)-tert-butyl (1-(4-formylphenyl)ethyl)carbamate contains a formyl group and a tert-butyl group, giving it anticancer potential.

Compound Name Structure Features Potential Activity (S)-tert-butyl (1-(4-formylphenyl)ethyl)carbamate Formyl group, tert-butyl Anticancer potential (R)-tert-butyl (1-(4-aminophenyl)ethyl)carbamate Amino group instead of formyl Possible neuroprotective effects (S)-tert-butyl (2-((8-amino-2-phenylimidazo[1,2-a]pyrazin-3-yl)amino)ethyl)carbamate Heterocyclic structure Diverse pharmacological effects

Carbamate Synthesis

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, potentially inhibiting their activity. The carbamate moiety can also interact with various biological molecules, affecting their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Structurally related carbamates differ in substituents on the phenyl ring or the ethyl chain. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The formyl group in the target compound is a strong EWG, increasing electrophilicity compared to halogen (Cl, Br) or alkoxy substituents. This makes it reactive toward nucleophilic additions (e.g., formation of imines or hydrazones) .

- Amino-Functionalized Derivatives: Compounds like tert-butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate highlight the role of amines in further functionalization, contrasting with the aldehyde group in the target compound.

Biological Activity

Tert-butyl (1-(4-formylphenyl)ethyl)carbamate, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis, and mechanisms of action, supported by various case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

The compound features a tert-butyl group, a formyl group attached to a phenyl ring, and an ethyl carbamate moiety, which contributes to its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities:

- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can significantly reduce inflammation. For instance, compounds structurally similar to this compound demonstrated promising anti-inflammatory effects in carrageenan-induced edema models, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

- Anticancer Activity : The compound's ability to interact with specific molecular targets suggests potential anticancer properties. It may inhibit cancer cell proliferation by modulating enzyme activity related to tumor growth .

- Antimicrobial Effects : Research has indicated that certain derivatives possess antimicrobial properties, making them candidates for further development in treating bacterial infections .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

- Enzyme Inhibition : The formyl group in the structure can form covalent bonds with nucleophilic sites on proteins, influencing their activity. This mechanism is crucial in the context of anti-inflammatory and anticancer activities, where enzyme modulation is often a therapeutic target .

- Binding Affinity : The steric hindrance provided by the tert-butyl group affects the binding affinity and selectivity of the compound towards its targets, enhancing its pharmacological profile .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Formation of Carbamate : The reaction between tert-butyl carbamate and appropriate aldehydes or ketones leads to the formation of the desired compound.

- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Tert-butyl carbamate + Aldehyde | CH2Cl2/MeCN, RT | This compound |

| 2 | Characterization | NMR, MS | Confirmed structure |

Case Studies

Several studies have highlighted the biological activity of related compounds:

- A study on carbamate derivatives demonstrated significant anti-inflammatory effects within 9 to 12 hours post-administration in animal models .

- Another investigation revealed that certain derivatives exhibited potent anticancer activity by inhibiting specific signaling pathways involved in tumor growth .

Q & A

Q. What are the established synthetic routes for Tert-butyl (1-(4-formylphenyl)ethyl)carbamate?

Methodological Answer: The synthesis typically involves carbamate protection of an amine precursor. A representative route includes:

- Step 1: Reacting 1-(4-formylphenyl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous THF or dichloromethane .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Boc-protected product.

- Yield Optimization: Adjust stoichiometry (1.2 equiv Boc₂O) and reaction time (12–24 hrs) under nitrogen atmosphere to minimize side reactions.

Key Considerations:

- Monitor reaction progress by TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

- Use NMR (e.g., disappearance of amine protons at δ 1.5–2.0 ppm) for confirmation .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Routine characterization includes:

- ¹H/¹³C NMR:

- IR Spectroscopy: Stretch bands for C=O (Boc: ~1700 cm⁻¹; formyl: ~1720 cm⁻¹).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (calculated for C₁₅H₂₁NO₃: 263.15 g/mol) .

Validation Tip: Cross-reference with published spectra of analogous carbamates to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer: Contradictions often arise from impurities or polymorphic forms. Mitigation strategies:

- Purification: Recrystallize from ethanol/water (70:30) to isolate the pure form.

- Thermal Analysis: Perform DSC to identify polymorphs (heating rate: 10°C/min, N₂ atmosphere) .

- Collaborative Validation: Compare data with independent labs or databases (e.g., PubChem, ECHA) .

Case Study: A 2023 study resolved conflicting melting points (78–82°C vs. 85–87°C) by identifying residual solvent (THF) in the lower-range samples .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

Methodological Answer:

-

Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation of a saturated acetone solution. Use SHELX software for structure refinement .

-

Challenges: Low crystal quality due to flexible Boc group. Optimize by seeding or using mixed solvents (e.g., DCM/pentane).

-

Key Metrics:

Parameter Value Space Group P2₁/c R-factor <0.05 Resolution 0.8 Å

Reference: A 2021 patent achieved a 0.92 Å resolution structure, revealing intramolecular H-bonding between the formyl and carbamate groups .

Q. How does this compound behave under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions (pH <3): Boc group hydrolyzes to yield 1-(4-formylphenyl)ethylamine. Monitor by LC-MS (retention time shift from 8.2 to 5.5 mins) .

- Basic Conditions (pH >10): Formyl group may undergo aldol condensation. Stabilize with buffers (e.g., phosphate, pH 7–8) during reactions .

- Kinetic Studies: Use UV-Vis spectroscopy (λ=280 nm) to track degradation rates (t₁/₂ = 2 hrs in 1M HCl at 25°C) .

Application-Oriented Questions

Q. What role does this compound play in synthesizing pharmaceutical intermediates?

Methodological Answer: It serves as a precursor for:

- LCZ696 (Sacubitril/Valsartan): The Boc group is deprotected to generate a primary amine for subsequent coupling .

- Fluorinated Drug Candidates: The formyl group undergoes nucleophilic addition (e.g., with Grignard reagents) to introduce fluorinated side chains .

Case Study: In 2021, This compound was used to synthesize a triazolopyrazine derivative with antitumor activity (IC₅₀ = 0.8 µM) via reductive amination .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

-

Storage: Keep in amber vials at –20°C under argon. Avoid moisture (water content <0.1% by Karl Fischer titration) .

-

Handling: Use gloveboxes (O₂ <0.1 ppm) to prevent oxidation of the formyl group.

-

Stability Data:

Condition Degradation After 6 Months 25°C, dry <2% 40°C, 75% RH 15%

Safety Note: Non-hazardous per SDS, but use PPE (nitrile gloves, safety goggles) during synthesis .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar aprotic solvents?

Methodological Answer: Discrepancies (e.g., DMSO solubility: 50 mg/mL vs. 20 mg/mL) may stem from:

- Purity: HPLC analysis (C18 column, 80:20 MeOH:H₂O) to confirm ≥98% purity .

- Hydration State: TGA can detect hydrate formation (weight loss ~5% at 100°C) .

- Solvent Lot Variability: Pre-dry solvents over molecular sieves (3Å) before use.

Resolution: A 2024 study attributed lower solubility to residual THF in commercial batches, which was mitigated via rotary evaporation under high vacuum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.